molecular formula C8H8Cl2N4S B1404933 N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride CAS No. 1351623-03-4

N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride

Cat. No.: B1404933
CAS No.: 1351623-03-4
M. Wt: 263.15 g/mol
InChI Key: MLYVAEQBBDHINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound features a thiazole ring fused to a pyrimidine ring, with a chloromethyl group attached to the thiazole ring, and a hydrochloride salt form.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-(chloromethyl)-1,3-thiazole-2-carboxylic acid and pyrimidin-2-amine.

  • Reaction Conditions: The reaction involves coupling these two compounds under conditions such as refluxing in a suitable solvent (e.g., dichloromethane) and using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Purification: The product is then purified through recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, where the chloromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Various nucleophiles (e.g., amines, alcohols) in polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Amides, ethers, or other substituted thiazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research, aiding in the study of enzyme inhibitors and receptor binding. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it often involves binding to active sites or allosteric sites, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

  • Thiazole derivatives: Other thiazole-based compounds with similar structures and applications.

  • Pyrimidine derivatives: Compounds featuring pyrimidine rings with various substituents.

This comprehensive overview highlights the significance of N-[4-(Chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride in various fields, from scientific research to industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

4-(chloromethyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4S.ClH/c9-4-6-5-14-8(12-6)13-7-10-2-1-3-11-7;/h1-3,5H,4H2,(H,10,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYVAEQBBDHINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=NC(=CS2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.